2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,3-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine results in the formation of an aminopyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: This compound is similar in structure but contains a fluorine atom at position 5 instead of a difluorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Another similar compound with a methyl group at position 5.
Uniqueness: 2,4-Dichloro-5-(2,3-difluorophenyl)pyrimidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H4Cl2F2N2 |
---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,3-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-9-6(4-15-10(12)16-9)5-2-1-3-7(13)8(5)14/h1-4H |
InChI Key |
XUJMRJJAUZMDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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